molecular formula C23H22N6O2 B2769599 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2199424-75-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2769599
CAS RN: 2199424-75-2
M. Wt: 414.469
InChI Key: XZWOYPBBARJCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antitumor Activity

Compounds with similar structural motifs have been synthesized and tested for their antioxidant and antitumor activities. For example, derivatives of thioureido, benzo[d]-1,3-thiazin-4(H)-one, and pyrazolone exhibited significant antioxidant and antitumor properties in vitro, suggesting potential applications in the development of new therapeutic agents (Ismail & Elsayed, 2018).

Corrosion Inhibition

Aza-pseudopeptides related to the query compound have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights potential applications in materials science and engineering, particularly in corrosion protection strategies (Chadli et al., 2017).

Hypotensive Agents

Quinazolinone derivatives have been evaluated for hypotensive activity, indicating the potential of similar compounds in the development of new cardiovascular drugs. The most active compounds in this class demonstrated significant blood pressure-lowering effects, which could inform future research on cardiovascular therapeutics (Kumar, Tyagi, & Srivastava, 2003).

Heterocyclic System Synthesis

The synthesis of heterocyclic systems, such as imidazo[1,2-a]pyridines and oxazolidin-2-ones, utilizing bromomethylene derivatives, provides a foundation for the development of novel compounds with potential biological activities. These methodologies could be applicable to the synthesis and functionalization of compounds structurally related to the query molecule (Bogolyubov, Chernysheva, & Semenov, 2004).

Analgesic Activity

The pyrazolo[3,4-b]pyridines class, which shares a similar heterocyclic core with the compound of interest, has been investigated for analgesic and anti-inflammatory properties. Such studies suggest potential applications in pain management and anti-inflammatory drug development (Winters, Schiatti, & Selva, 1985).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-11-16(2)29(25-15)20-7-8-21(30)28(26-20)14-17-12-27(13-17)23(31)22-19-6-4-3-5-18(19)9-10-24-22/h3-11,17H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWOYPBBARJCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.